n-Undecane-d24

Catalog No.
S882618
CAS No.
164858-54-2
M.F
C11H24
M. Wt
180.459
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-Undecane-d24

CAS Number

164858-54-2

Product Name

n-Undecane-d24

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-tetracosadeuterioundecane

Molecular Formula

C11H24

Molecular Weight

180.459

InChI

InChI=1S/C11H24/c1-3-5-7-9-11-10-8-6-4-2/h3-11H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2

InChI Key

RSJKGSCJYJTIGS-XMTORAMYSA-N

SMILES

CCCCCCCCCCC

Synonyms

N-UNDECANE-D24

n-Undecane-d24 is a deuterated form of undecane, a linear alkane with the chemical formula C11H24C_{11}H_{24}. In n-Undecane-d24, the hydrogen atoms are replaced by deuterium, resulting in a molecular formula of C11D24C_{11}D_{24} and a molecular weight of approximately 168.3 g/mol. This compound is colorless and typically exists as a liquid at room temperature. It is insoluble in water but has applications in various chemical and biological studies due to its unique isotopic labeling.

  • Material Science:

    • Studying Lipid Membranes: n-Undecane-d24 serves as a model system for studying the structure and dynamics of lipid bilayers, which are essential components of cell membranes. Its deuterated nature allows researchers to distinguish it from surrounding water molecules using techniques like neutron scattering and NMR spectroscopy, providing detailed insights into membrane fluidity and organization .
    • Self-Assembly Studies: n-Undecane-d24 can self-assemble into various ordered structures, including micelles and vesicles, which are useful for studying drug delivery systems and other nanotechnological applications .
  • Biomedical Research:

    • Drug Discovery and Development: Due to its similarity to biological membranes, n-Undecane-d24 can be employed in drug discovery and development processes. It can help assess a drug's interaction with membranes and potential side effects .
    • Metabolic Studies: The deuterium isotope in n-Undecane-d24 acts as a tracer, allowing researchers to track metabolic pathways and investigate the fate of various molecules within living organisms .
  • Environmental Science:

    • Environmental Fate Studies: n-Undecane-d24 can be used to study the environmental fate of various organic contaminants. Its behavior mimics similar non-deuterated compounds, allowing researchers to track their degradation and movement in the environment .
As its non-deuterated counterpart, undecane. It can participate in combustion reactions, producing carbon dioxide and water. Additionally, it can react with hydroxyl radicals, which is significant in atmospheric chemistry. The kinetics of these reactions have been studied, revealing insights into the behavior of n-Undecane-d24 under various temperature conditions .

n-Undecane-d24 exhibits biological activity primarily as a pheromone component. It is used in studies involving moths and cockroaches, acting as a mild sex attractant. Furthermore, it serves as an alert signal for various ant species . Its isotopic labeling allows for precise tracking in biological systems, making it useful in ecological and behavioral studies.

The synthesis of n-Undecane-d24 typically involves the deuteration of undecane through methods such as:

  • Catalytic Deuteration: Utilizing deuterated reagents in the presence of catalysts to replace hydrogen atoms with deuterium.
  • Hydrogen Exchange Reactions: Exposing undecane to deuterated solvents or gases under specific conditions to facilitate the exchange of hydrogen with deuterium.

These methods ensure that the final product retains the structural integrity of undecane while incorporating deuterium.

n-Undecane-d24 has several applications:

  • Internal Standard in Gas Chromatography: It is used as an internal standard for calibrating gas chromatography due to its well-defined boiling point and retention time .
  • Pheromone Research: Its role as a pheromone allows researchers to study insect behavior and interactions.
  • Isotope Labeling: The compound is valuable in metabolic studies and tracer experiments where tracking molecular pathways is essential.

Studies on n-Undecane-d24 often focus on its interactions with radicals and other reactive species. For instance, its reaction kinetics with hydroxyl radicals have been explored to understand its atmospheric degradation pathways . This information is crucial for modeling environmental impacts and predicting behavior under different conditions.

n-Undecane-d24 shares similarities with other linear alkanes and their deuterated forms. Here are some comparable compounds:

CompoundMolecular FormulaUnique Features
n-UndecaneC11H24C_{11}H_{24}Non-deuterated form; widely used in chemical studies
n-DodecaneC12H26C_{12}H_{26}One carbon longer; utilized in similar applications
n-DecaneC10H22C_{10}H_{22}One carbon shorter; often used as a reference compound
n-Undecane-d32C11D32C_{11}D_{32}Heavier isotopologue; used for specific analytical purposes

n-Undecane-d24's uniqueness lies in its isotopic labeling, which provides advantages in analytical chemistry and biological research that non-deuterated alkanes cannot offer. This isotopic substitution allows for enhanced sensitivity and specificity in detection methods, making it invaluable for precise scientific investigations.

XLogP3

5.6

Dates

Modify: 2024-04-14

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